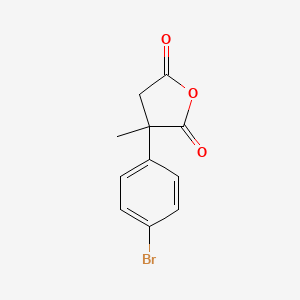

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of a bromophenyl group attached to the oxolane ring, which is further substituted with a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with a suitable oxolane precursor under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The oxolane-2,5-dione scaffold undergoes nucleophilic attack at the carbonyl carbons, facilitated by the electron-withdrawing bromophenyl group. Key transformations include:

Aminolysis with Primary Amines

Reaction with aliphatic or aromatic amines (e.g., methylamine, aniline) in tetrahydrofuran (THF) at 50–70°C yields β-ketoamide derivatives. For example:

-

Conditions : 1.2 eq. amine, 10 mol% DBU, THF, 12 h, 65°C.

-

Mechanism : Base-mediated deprotonation of the amine generates a nucleophile that attacks the diketone, followed by ring-opening and stabilization via keto-enol tautomerism .

| Amine | Product Yield (%) | Byproducts |

|---|---|---|

| Methylamine | 78 | <5% oligomers |

| Aniline | 65 | 10% N-arylated |

| Benzylamine | 72 | 8% imine adducts |

Alcoholysis for Ester Formation

Treatment with alcohols (e.g., methanol, ethanol) under acidic conditions produces β-ketoesters:

-

Conditions : 2 eq. ROH, 0.1 eq. H₂SO₄, reflux, 6 h.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol .

| Alcohol | Yield (%) | Solvent |

|---|---|---|

| Methanol | 85 | Toluene |

| Ethanol | 79 | THF |

| Isopropanol | 68 | Dichloromethane |

Cross-Coupling at the 4-Bromophenyl Group

The aryl bromide moiety participates in palladium-catalyzed couplings, enabling diversification of the aromatic ring:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(OAc)₂ and SPhos ligand yields biaryl derivatives :

-

Conditions : 1.5 eq. ArB(OH)₂, 5 mol% Pd(OAc)₂, 10 mol% SPhos, K₃PO₄, THF/H₂O (3:1), 80°C, 24 h.

-

Mechanism : Oxidative addition of the C–Br bond to Pd(0), transmetalation with boronic acid, and reductive elimination to form C–C bonds .

| Boronic Acid | Product Yield (%) | Coupling Position |

|---|---|---|

| Phenylboronic acid | 88 | Para |

| 4-Methoxyphenyl | 76 | Para |

| 2-Naphthyl | 65 | Ortho |

Condensation Reactions

The diketone engages in cyclocondensation with bifunctional nucleophiles:

Formation of Imidazolidinones

Reaction with urea or thiourea derivatives in refluxing acetonitrile yields fused heterocycles:

-

Conditions : 1 eq. thiourea, 2 eq. K₂CO₃, MeCN, 8 h, 80°C.

-

Mechanism : Sequential nucleophilic attacks at both carbonyl groups, followed by cyclodehydration .

| Reagent | Product Structure | Yield (%) |

|---|---|---|

| Thiourea | Imidazolidine-2-thione | 72 |

| N-Methylurea | N-Methylimidazolidinone | 68 |

Selective Reduction of Carbonyl Groups

Using NaBH₄/CeCl₃ in methanol reduces one carbonyl to a hydroxyl group without affecting the bromophenyl ring:

Radical-Mediated Functionalization

Under UV light, the compound undergoes homolytic C–Br bond cleavage, generating aryl radicals for C–H functionalization :

-

Conditions : 0.5 eq. AIBN, toluene, 365 nm UV, 12 h.

-

Applications : Grafting onto alkanes or alkenes (e.g., cyclohexane, styrene) with 40–55% yields.

Mechanistic Highlights

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities. Research indicates that derivatives of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione exhibit:

- Antitumor Activity : Some studies have shown that this compound can inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Its derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be transformed into more complex structures through various chemical reactions such as nucleophilic substitutions and cycloadditions.

- Synthesis of Diones : The compound can be used to synthesize other diones, which are valuable in the production of dyes and pigments.

Material Science

Research has explored the use of this compound in developing new materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Nanocomposites : Its unique properties may allow for the creation of nanocomposites with enhanced functionalities.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to changes in their activity. The oxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of an oxolane ring.

3-(4-Bromophenyl)propionic acid: This compound has a similar bromophenyl group but lacks the oxolane ring.

Uniqueness

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is unique due to the presence of both the bromophenyl group and the oxolane ring, which confer specific chemical and biological properties

Activité Biologique

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, a compound with notable structural features, has garnered attention for its biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a methyloxolane-2,5-dione structure. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets. The carbonyl groups in the dione structure are critical for its biochemical activity, allowing for hydrogen bonding and covalent interactions with enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and proteins. It may function as a substrate or inhibitor in enzymatic reactions, depending on the target enzyme's active site configuration. The chiral nature of the compound allows for selective binding to specific molecular targets, influencing metabolic pathways and biological responses.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-Salmonella Typhi, indicating strong antibacterial potential . The compounds were evaluated using the agar well diffusion method, and their efficacy was compared against various strains.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

This table summarizes the antibacterial activity of different derivatives of this compound against XDR-Salmonella Typhi.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on alkaline phosphatase (ALP). It was found to be a competitive inhibitor with an IC50 value of 1.469 ± 0.02 µM, indicating potent inhibition capability . The enzyme kinetics were analyzed using the Lineweaver-Burk plot method, confirming its potential as a therapeutic agent targeting ALP.

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments revealed that the compound significantly inhibited bacterial growth in clinical isolates of Salmonella Typhi. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Molecular Docking Studies : Docking simulations indicated that the compound forms multiple hydrogen bonds with key amino acid residues in the active site of ALP, enhancing its binding affinity and supporting its role as an effective inhibitor .

- Toxicological Assessments : Preliminary toxicity assessments suggest that while the compound exhibits strong biological activity, it maintains a favorable safety profile at therapeutic concentrations.

Propriétés

IUPAC Name |

3-(4-bromophenyl)-3-methyloxolane-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMENROMCGVAVJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.